molecular formula C9H9N3 B11919826 1,5,6,7-Tetrahydroimidazo[4,5-f]indole

1,5,6,7-Tetrahydroimidazo[4,5-f]indole

Cat. No.: B11919826
M. Wt: 159.19 g/mol
InChI Key: IHAVVLZFJQEEIR-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that features an indole ring fused with an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring indole alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6,7-Tetrahydroimidazo[4,5-f]indole can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-dione with α-halogenoketones and primary amines. Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can lead to the functionalization of the indole ring system .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions, such as the choice of solvents, the sequence of reagent addition, and the use of catalysts to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydroimidazo[4,5-f]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1,5,6,7-Tetrahydroimidazo[4,5-f]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

1,5,6,7-Tetrahydroimidazo[4,5-f]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole

InChI

InChI=1S/C9H9N3/c1-2-10-7-4-9-8(3-6(1)7)11-5-12-9/h3-5,10H,1-2H2,(H,11,12)

InChI Key

IHAVVLZFJQEEIR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)NC=N3

Origin of Product

United States

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